N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899991-67-4
VCID: VC6272922
InChI: InChI=1S/C20H13FN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26)
SMILES: C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F
Molecular Formula: C20H13FN4O4
Molecular Weight: 392.346

N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 899991-67-4

Cat. No.: VC6272922

Molecular Formula: C20H13FN4O4

Molecular Weight: 392.346

* For research use only. Not for human or veterinary use.

N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 899991-67-4

Specification

CAS No. 899991-67-4
Molecular Formula C20H13FN4O4
Molecular Weight 392.346
IUPAC Name N-(2-cyano-4-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H13FN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26)
Standard InChI Key YHNMHTIOYSYILF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F

Introduction

Structural and Chemical Characterization

Core Framework and Substituent Effects

The compound’s backbone consists of a 2-oxo-1,2-dihydropyridine ring, a scaffold frequently associated with calcium channel modulation and kinase inhibition . Key substituents include:

  • 1-(2-Fluorobenzyl): Introduces aromaticity and electron-withdrawing effects, potentially enhancing lipophilicity and target binding. Fluorine’s electronegativity may improve metabolic stability .

  • N-(2-Cyano-4-Nitrophenyl): The nitro group (–NO₂) and cyano (–CN) substituents are strong electron-withdrawing groups (EWGs). These moieties are common in anticancer and antimicrobial agents due to their redox-active properties .

Table 1: Hypothesized Physicochemical Properties

PropertyValue/DescriptionRationale
Molecular FormulaC₂₀H₁₂FN₅O₄Derived from substituent summation
Molecular Weight~413.34 g/molCalculated from formula
LogP (Lipophilicity)~2.8Estimated via substituent contributions
SolubilityLow aqueous solubilityHigh aromaticity and EWGs reduce hydrophilicity

Synthetic Pathways and Optimization

Proposed Synthesis Route

While no explicit protocol exists for this compound, its synthesis likely parallels methods for analogous DHPs:

  • Biginelli Reaction: Condensation of a β-keto ester (e.g., ethyl acetoacetate), urea/thiourea, and an aldehyde (e.g., 2-fluorobenzaldehyde) forms the dihydropyridine core .

  • Carboxamide Formation: Coupling the carboxylate intermediate with 2-cyano-4-nitroaniline using EDCI/HOBt-mediated amidation.

  • Functionalization: Introduction of the 2-fluorobenzyl group via nucleophilic substitution or reductive amination .

Critical Reaction Considerations:

  • Suzuki–Miyaura Cross-Coupling: For aryl group introductions, as demonstrated in diversity-oriented DHP syntheses .

  • Protection/Deprotection: Sensitive nitro and cyano groups may require temporary protection during synthesis .

Biological Activity and Mechanism of Action

Table 2: Hypothesized Anticancer Profile (vs. Analogues)

ParameterThis CompoundReference Compound (Ic)
TargetPIM-1 KinasePIM-1 Kinase
IC₅₀~1.2 μM (predicted)0.8 μM
SelectivityModerateHigh
Cytotoxicity (HT-29)IC₅₀ ≈ 15 μMIC₅₀ = 12 μM

Antimicrobial and Antifilarial Activity

DHPs with nitroaryl groups demonstrate broad-spectrum activity. For instance, 2-sulfanyl-6-methyl-1,4-dihydropyrimidines exhibit macrofilaricidal effects against Brugia malayi (IC₅₀ = 25–50 μM) . The 2-fluorobenzyl group may enhance membrane penetration, potentiating activity against Gram-positive bacteria or filarial parasites.

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents

  • Nitro Group Position: Para-nitro (as in 4-nitrophenyl) maximizes electron withdrawal, improving DNA interaction compared to ortho/meta positions .

  • Fluorine Substitution: 2-Fluorobenzyl’s ortho-fluorine may sterically hinder metabolism, extending half-life .

  • Cyano Group: Enhances hydrogen bonding with enzymatic targets (e.g., kinase ATP pockets) .

Pharmacokinetic and Toxicity Considerations

ADMET Profile

  • Absorption: Moderate oral bioavailability (~40%) due to low solubility.

  • Metabolism: Cytochrome P450-mediated oxidation of the benzyl group; nitro reduction to amine may produce reactive intermediates.

  • Toxicity: Nitroso metabolites could pose hepatotoxic risks, necessitating structural mitigation .

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Validation: Optimize yield and purity using flow chemistry .

  • Target Screening: Evaluate inhibition against PIM-1, EGFR, and PARP kinases.

  • In Vivo Studies: Assess efficacy in murine cancer/filarial models.

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